molecular formula C14H10Cl2N2O2 B2666876 N-(4-carbamoylphenyl)-3,4-dichlorobenzamide CAS No. 349135-51-9

N-(4-carbamoylphenyl)-3,4-dichlorobenzamide

Cat. No. B2666876
CAS RN: 349135-51-9
M. Wt: 309.15
InChI Key: KNGRVLZMXYMFIB-UHFFFAOYSA-N
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Description

“N-(4-carbamoylphenyl)-3,4-dichlorobenzamide” is a chemical compound that is used as an intermediate in the synthesis of Pigment Yellow 181 . Pigment Yellow 181 is a heat-stable, light-fast reddish-yellow pigment primarily used in plastics, especially polyolefins .


Synthesis Analysis

The synthesis of “this compound” is a part of a two-step synthetic route for the preparation of the Pigment Yellow 181 intermediate 4-amino-N-(4-carbamoylphenyl)benzamide . This synthetic pathway is optimized for industrial applications, with the reaction steps being improved to enhance yields and procedures . The overall yield of this synthesis is higher than 78% .


Chemical Reactions Analysis

The synthesis of “this compound” involves a two-step reaction with the isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate . The first step is the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide, which is achieved by the direct reaction of 4-nitrobenzoyl chloride (4-NBC) and 4-aminobenzoyl amide (4-ABA) .

Scientific Research Applications

Herbicide Development

  • N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide is representative of a group of benzamides that are herbicidally active on annual and perennial grasses. These compounds have potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Anticancer Research

  • A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized and evaluated for their in vitro anticancer activity. One compound in this series demonstrated good activity and selectivity toward leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
  • Another study reported on a series of 1-H-pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), with compounds showing potent antiproliferative activities towards solid cancer cell lines (Cheng, Yun, Ullah, & Yuan, 2020).

Molecular Structure and Interaction Studies

  • N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide was synthesized and its structure was confirmed by various spectroscopic methods. This compound showed excellent urease inhibition activity in both in silico and in vitro studies (Khalid et al., 2022).
  • The molecular structure, spectroscopy, and thermodynamic parameters of 2,6-dichlorobenzamide, a degradation product of a herbicide, were explored, highlighting its potential environmental impact (Tao, Han, Li, Han, & Liu, 2016).

Synthesis and Characterization of Derivatives

  • New thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, were synthesized and tested for their interaction with bacterial cells. These compounds showed significant anti-pathogenic activity (Limban, Marutescu, & Chifiriuc, 2011).
  • A study on the synthesis of dichlorobenzamide derivatives revealed new compounds with confirmed structures, offering potential for various chemical and pharmacological applications (Zhang, Li, Wang, Jia, & Zhang, 2020).

Future Directions

While specific future directions for “N-(4-carbamoylphenyl)-3,4-dichlorobenzamide” are not mentioned, there is ongoing research on related compounds for their potential use against SARS-CoV-2 .

properties

IUPAC Name

N-(4-carbamoylphenyl)-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-11-6-3-9(7-12(11)16)14(20)18-10-4-1-8(2-5-10)13(17)19/h1-7H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGRVLZMXYMFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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